Regioisomer Melting Point Comparison
The para-substituted target compound (1,4-phenylene dibenzoate) exhibits a melting point of 204 °C, which is approximately 87–89 °C higher than the meta isomer (1,3-phenylene dibenzoate, mp 115–117 °C) and approximately 156–160 °C higher than the ortho isomer (1,2-phenylene dibenzoate, mp ~44–48 °C) . This substantial thermal stability differential arises from the linear molecular geometry of the 1,4-isomer, which enables tighter crystal packing through extended C–H···O hydrogen bonding networks and π–π stacking interactions, as confirmed by single-crystal X-ray diffraction . The 1,3-isomer's 120° kinked geometry and the 1,2-isomer's folded conformation preclude comparable lattice stabilization energies.
| Evidence Dimension | Melting point (crystalline-to-isotropic/liquid transition temperature) |
|---|---|
| Target Compound Data | 204 °C (4-(Benzoyloxy)phenyl benzoate; 1,4-substituted) |
| Comparator Or Baseline | 1,3-Phenylene dibenzoate (CAS 94-01-9): 115–117 °C; 1,2-Phenylene dibenzoate (CAS 643-94-7): ~44–48 °C |
| Quantified Difference | Δ ~87–89 °C (vs. 1,3-isomer); Δ ~156–160 °C (vs. 1,2-isomer) |
| Conditions | Melting point determination by standard capillary method or hot-stage microscopy (literature consensus values) |
Why This Matters
The substantially higher melting point of the 1,4-isomer directly impacts thermal processing windows, solid-state stability under storage, and maximum service temperature in polymeric or composite formulations, making regioisomeric purity a critical procurement specification.
- [1] Ganaie, J.A.; Kumar, J.; Butcher, R.J.; Jasinski, J.P.; Gupta, S.K. J. Chem. Crystallogr. 2016, 46, 93–104. Crystal packing stabilized by C–H···O hydrogen bonds (R22(14) ring motifs) and π–π stacking. View Source
